molecular formula C7H5N3O2 B1326410 3-Nitro-1H-pyrrolo[3,2-c]pyridine CAS No. 23612-35-3

3-Nitro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1326410
CAS No.: 23612-35-3
M. Wt: 163.13 g/mol
InChI Key: RLOJFVDMKIHFPQ-UHFFFAOYSA-N
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Description

3-Nitro-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₅N₃O₂. It is characterized by a pyrrolo[3,2-c]pyridine core structure with a nitro group at the 3-position.

Biochemical Analysis

Biochemical Properties

3-Nitro-1H-pyrrolo[3,2-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs and xenobiotics . Additionally, this compound interacts with other biomolecules, such as P-glycoprotein, affecting its substrate specificity and transport activity . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to exhibit cytotoxic properties against tumor cells, particularly in cancer cell lines such as HeLa, SGC-7901, and MCF-7 . The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells and induce apoptosis, thereby affecting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. One notable mechanism is its inhibition of the enzyme CYP1A2, which involves binding to the enzyme’s active site and preventing substrate metabolism . Additionally, the compound can induce changes in gene expression, further influencing cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, such as sealed storage at 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of drugs and other xenobiotics . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and impact overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound interacts with P-glycoprotein, affecting its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1H-pyrrolo[3,2-c]pyridine typically involves the nitration of pyrrolo[3,2-c]pyridine derivatives. One common method includes the reaction of pyridine and substituted pyridines with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . This method provides good yields for 3-substituted pyridines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Nitration: Introduction of nitro groups.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Nitration: Nitrogen pentoxide (N₂O₅) in organic solvents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Reduction: 3-Amino-1H-pyrrolo[3,2-c]pyridine.

    Substitution: Various substituted pyrrolo[3,2-c]pyridines depending on the nucleophile used.

Scientific Research Applications

3-Nitro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a versatile scaffold for drug development and materials science applications sets it apart from other similar compounds.

Properties

IUPAC Name

3-nitro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)7-4-9-6-1-2-8-3-5(6)7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOJFVDMKIHFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646627
Record name 3-Nitro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23612-35-3
Record name 3-Nitro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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